molecular formula C7H6BrNO3 B15365874 5-Bromo-4-hydroxy-2-methylnicotinic acid

5-Bromo-4-hydroxy-2-methylnicotinic acid

Cat. No.: B15365874
M. Wt: 232.03 g/mol
InChI Key: DPTNIDLPOZFZEQ-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxy-2-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a bromine atom at position 5, a hydroxyl group at position 4, and a methyl group at position 2 of the pyridine ring, with the carboxylic acid functional group at position 3 . This compound is primarily utilized in scientific research as a versatile building block and biochemical probe. It serves as an effective metal ion chelator in coordination chemistry studies, capable of binding ions such as Cu²⁺ or Fe³⁺ through its hydroxyl and carboxyl groups . Furthermore, its structural similarity to nicotinic acid makes it a valuable scaffold for inhibiting nicotinamide-dependent enzymes . The distinct substitution pattern on the pyridine ring directly influences its reactivity and biological activity; the bromine atom at position 5 enhances resistance to electrophilic aromatic substitution and acts as a superior leaving group in cross-coupling reactions, while the hydroxyl group enables hydrogen bonding with biological targets like enzyme active sites . For researchers characterizing this compound, recommended analytical techniques include NMR spectroscopy (¹H/¹³C) to confirm the substitution pattern, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection for purity assessment . A common synthetic route involves the bromination of 4-hydroxy-2-methylnicotinic acid using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid, where careful control of temperature and stoichiometry is critical to minimize di-brominated byproducts and achieve high purity . This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for in-vitro applications in controlled laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-2-methyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-3-5(7(11)12)6(10)4(8)2-9-3/h2H,1H3,(H,9,10)(H,11,12)

InChI Key

DPTNIDLPOZFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between 5-bromo-4-hydroxy-2-methylnicotinic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-4-hydroxy-2-methylnicotinic acid Br (5), OH (4), CH₃ (2), COOH (3) C₇H₆BrNO₃ 248.03 Polar OH group enhances solubility
5-Bromo-2-chloro-4-methylnicotinic acid Br (5), Cl (2), CH₃ (4), COOH (3) C₇H₅BrClNO₂ 250.48 Chlorine increases acidity (pKa: 1.46)
2-Bromo-4-methylnicotinic acid Br (2), CH₃ (4), COOH (3) C₇H₆BrNO₂ 216.03 Lacks hydroxyl group; mp: 173–174°C
5-Bromo-2-hydroxyisonicotinic acid Br (5), OH (2), COOH (4) C₆H₄BrNO₃ 218.01 Isonicotinic acid isomer (COOH at position 4)
5-Bromo-6-methylnicotinic acid Br (5), CH₃ (6), COOH (3) C₇H₆BrNO₂ 216.03 Methyl at position 6 alters steric effects

Notes:

  • The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro- or methyl-substituted analogs .
  • Chlorine in 5-bromo-2-chloro-4-methylnicotinic acid (pKa ~1.46) enhances the acidity of the carboxylic acid group more than hydroxyl due to its electron-withdrawing nature .

Physical and Chemical Properties

Melting Points and Solubility
  • 2-Bromo-4-methylnicotinic acid (): Melting point 173–174°C, synthesized via alkaline hydrolysis, suggesting moderate water solubility .
  • 5-Bromo-2-chloro-4-methylnicotinic acid (): Predicted boiling point 361.2±42.0°C and density 1.794 g/cm³, indicative of a high-melting solid .
  • 5-Bromo-4-hydroxy-2-methylnicotinic acid : Expected to exhibit higher water solubility than chloro-substituted analogs due to the hydroxyl group’s polarity.
Reactivity
  • Bromine at position 5 in all analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • The hydroxyl group in the target compound can undergo esterification or serve as a hydrogen-bond donor, unlike the inert methyl or electron-withdrawing chloro groups in analogs .

Q & A

Q. What are the established synthetic routes for 5-bromo-4-hydroxy-2-methylnicotinic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via bromination of 4-hydroxy-2-methylnicotinic acid using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 substrate-to-NBS) are critical for minimizing side products like di-brominated derivatives. Post-synthesis purification via recrystallization or HPLC ensures ≥95% purity. Comparative studies show acetic acid enhances regioselectivity at the 5-position .

Q. Which analytical techniques are recommended for characterizing 5-bromo-4-hydroxy-2-methylnicotinic acid?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., bromine at position 5, methyl at position 2) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ at m/z 250.98).
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and methanol/water mobile phase .

Q. What are the primary research applications of this compound in biochemistry?

It serves as a:

  • Metal ion chelator in coordination chemistry studies (e.g., binding Cu²+ or Fe³+ via hydroxyl and carboxyl groups) .
  • Enzyme inhibitor scaffold , particularly for nicotinamide-dependent enzymes, due to structural mimicry of nicotinic acid .

Advanced Research Questions

Q. How does the substitution pattern (bromo, hydroxy, methyl) influence reactivity and biological activity in structure-activity relationship (SAR) studies?

  • Bromine at position 5 enhances electrophilic aromatic substitution resistance, stabilizing the ring for downstream functionalization.
  • Hydroxyl group at position 4 enables hydrogen bonding with biological targets (e.g., enzyme active sites), as shown in docking simulations .
  • Methyl group at position 2 sterically hinders planar conformations, reducing off-target interactions in kinase assays . Comparative data with analogs (e.g., 5-chloro-4-hydroxy derivatives) highlight bromine’s superior leaving-group potential in cross-coupling reactions .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction using SHELXL is recommended. Key parameters:

  • Crystal growth : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c).
  • Refinement : Anisotropic displacement parameters for bromine and methyl groups reduce residual density errors (<0.5 eÅ⁻³). Data collection at 100 K minimizes thermal motion artifacts .

Q. How can computational methods predict the compound’s metabolic stability or toxicity?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., susceptibility to oxidation at the hydroxyl group).
  • ADMET prediction tools (e.g., SwissADME) estimate moderate blood-brain barrier permeability (LogP = 1.2) and low hepatotoxicity risk .

Q. How should researchers address contradictions in experimental data, such as varying synthetic yields or analytical discrepancies?

  • Yield optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) using design-of-experiments (DoE) approaches .
  • Analytical validation : Cross-validate NMR and LC-MS results with independent techniques (e.g., IR spectroscopy for functional group confirmation) . Contradictions in melting points (e.g., 173–174°C vs. 170–172°C) may arise from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .

Methodological Notes

  • Avoiding commercial sources : Prioritize synthesis in-house or via academic collaborations to ensure reproducibility.
  • Data integrity : Use peer-reviewed databases (e.g., PubChem, NIST) for spectral reference .

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